methyl 4,5,7-trifluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing biological processes . The fluorine atoms enhance its stability and bioavailability, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties .
Properties
CAS No. |
2613381-28-3 |
---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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